![molecular formula C14H17NO4 B2373987 N-[2-(1-benzofuran-2-il)-2-hidroxipropil]-2-metoxiacetamida CAS No. 2034276-64-5](/img/structure/B2373987.png)
N-[2-(1-benzofuran-2-il)-2-hidroxipropil]-2-metoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.
Aplicaciones Científicas De Investigación
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, has been chosen to carry out the docking study for newly synthesized hybrids .
Mode of Action
Benzofuran derivatives have been found to exhibit potent anti-alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antihiv, anti-tb, antifungal, and other activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that biotransformations are a worthy alternative when trying to substitute a conventional chemical process by a greener method in organic chemistry .
Análisis Bioquímico
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers
Cellular Effects
Some benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, certain benzofuran derivatives have been found to induce apoptosis in leukemia cells
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms . For example, some benzofuran derivatives have been found to be potent inhibitors of topoisomerase I
Temporal Effects in Laboratory Settings
It is known that benzofuran derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
Some benzofuran derivatives have been found to have potent effects in animal models
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of transition-metal catalysis to facilitate the cyclization process. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like cancer or psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities and therapeutic potential.
Uniqueness
What sets N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the hydroxypropyl and methoxyacetamide groups can influence its solubility, stability, and interaction with biological targets .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(17,9-15-13(16)8-18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCZMLYHSNNSSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC)(C1=CC2=CC=CC=C2O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
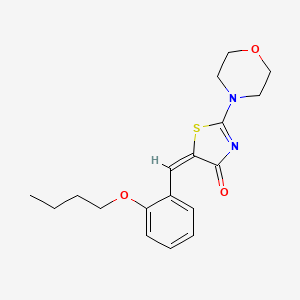
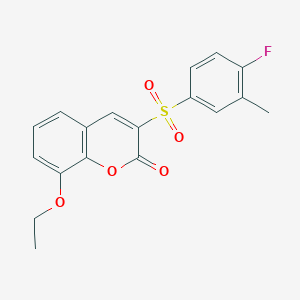
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
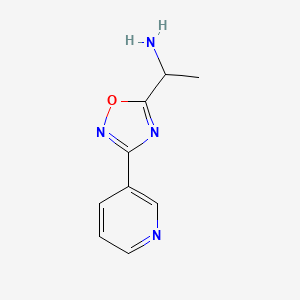
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)
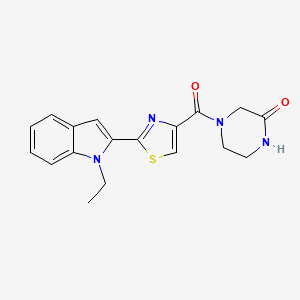
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)

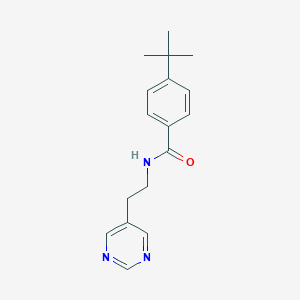
![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)
![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)
